molecular formula C15H20N4O4 B13989875 Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate CAS No. 92653-95-7

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate

Cat. No.: B13989875
CAS No.: 92653-95-7
M. Wt: 320.34 g/mol
InChI Key: UKRNHXVKPRYWGU-UHFFFAOYSA-N
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Description

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is a chemical compound with the molecular formula C15H20N4O4 and a molecular weight of 320.3437 . This compound is known for its unique structure, which includes a pyrrolidine ring, a benzyl group, and a carbamate functional group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate typically involves the reaction of benzyl carbamate with pyrrolidine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from binding. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2-dimethylaminoethylcarbamoyl)ethyl]carbamate
  • Benzyl N-[(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate
  • Benzyl N-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate

Uniqueness

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is unique due to its specific structure, which includes a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

CAS No.

92653-95-7

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

benzyl N-[2-oxo-2-[2-(pyrrolidine-2-carbonyl)hydrazinyl]ethyl]carbamate

InChI

InChI=1S/C15H20N4O4/c20-13(18-19-14(21)12-7-4-8-16-12)9-17-15(22)23-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2,(H,17,22)(H,18,20)(H,19,21)

InChI Key

UKRNHXVKPRYWGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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